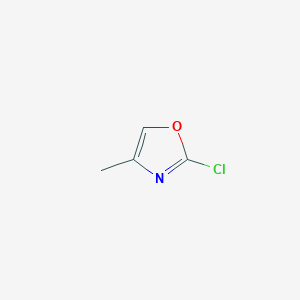

2-Chloro-4-methyloxazole

描述

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

The oxazole nucleus is a cornerstone in medicinal chemistry and natural product synthesis due to the wide-ranging biological activities exhibited by its derivatives. jetir.orgjournalajst.com The presence of both nitrogen and oxygen atoms allows oxazole-containing molecules to engage with biological targets like enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. tandfonline.comsemanticscholar.orgjournalajst.com This versatility has made the oxazole scaffold a popular choice for researchers designing new therapeutic agents. tandfonline.comjetir.org

Numerous natural products with significant biological properties feature the oxazole moiety within their complex molecular architectures. nih.gov Examples include hennoxazole A, the phorboxazoles, and the diazonamides. nih.gov In the field of medicinal chemistry, the oxazole ring is a key component in a number of clinically used drugs. tandfonline.comderpharmachemica.com The structural diversity and potential for biological interaction have established oxazole derivatives as critical targets in modern drug discovery and development programs, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties. jetir.orgontosight.ainih.gov

Positioning of 2-Chloro-4-methyloxazole within Advanced Heterocyclic Chemistry

This compound is a substituted oxazole that serves as a valuable and versatile building block in advanced organic synthesis. chemicalbook.commade-in-china.com Its significance lies in the strategic placement of its substituents: a methyl group at the C4 position and, crucially, a chlorine atom at the C2 position. As noted, the C2 position of the oxazole ring is the most susceptible to nucleophilic substitution, making the chloro-substituent a reactive handle for synthetic modification. tandfonline.com

This inherent reactivity allows this compound to function as a key intermediate for creating more complex, highly substituted oxazoles. chemicalbook.com The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. cymitquimica.com For instance, related 2-chlorooxazole (B1317313) structures have been shown to undergo Suzuki, Stille, and Negishi coupling reactions, enabling the introduction of aryl, vinyl, and other organic fragments at the C2 position with good yields. acs.orgnih.gov This capacity for selective functionalization makes this compound and similar halogenated oxazoles powerful tools for constructing diverse molecular libraries and for the targeted synthesis of complex molecules in academic and industrial research. acs.orgyork.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical identifiers for the compound.

| Property | Value | Source(s) |

| CAS Number | 1060816-10-5 | guidechem.com |

| Molecular Formula | C₄H₄ClNO | guidechem.com |

| Molecular Weight | 117.53 g/mol | guidechem.com |

| PSA (Polar Surface Area) | 26.03 Ų | guidechem.com |

| LogP | 1.63640 | guidechem.com |

Table 2: Reactivity and Synthetic Utility of the 2-Chloro-Substituent on the Oxazole Ring This table outlines the primary types of reactions that 2-chlorooxazole derivatives undergo, highlighting their utility as synthetic intermediates.

| Reaction Type | Description | Example Application | Source(s) |

| Nucleophilic Substitution | The chlorine atom at the C2 position acts as a good leaving group and can be displaced by various nucleophiles like amines and thiols. | Formation of 2-aminooxazoles or 2-thiooxazoles. | |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction with a boronic acid to form a new carbon-carbon bond. | Synthesis of 2-aryloxazoles. | acs.org |

| Stille Coupling | A palladium-catalyzed coupling reaction with an organotin compound. | Synthesis of 2-vinyloxazoles or 2-aryloxazoles. | acs.org |

| Negishi Coupling | A palladium- or nickel-catalyzed coupling reaction with an organozinc compound. | Introduction of various organic substituents at the C2 position. | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVKQIYXGLJXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4 Methyloxazole

Nucleophilic Substitution Reactions at the C2-Position of 2-Chloro-4-methyloxazole

The C2-position of the oxazole (B20620) ring in this compound is susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The chlorine atom at the C2-position of this compound plays a pivotal role in dictating the molecule's reactivity. While typically a deactivating group in classical electrophilic aromatic substitution, in the context of nucleophilic aromatic substitution (SNAr), its electronic properties are crucial. The electronegativity of the chlorine atom contributes to the electron-deficient nature of the C2-carbon, making it a prime target for nucleophilic attack. libretexts.org

In SNAr reactions, the rate-determining step is generally the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is paramount to the reaction's success. Electron-withdrawing groups, such as the chlorine atom and the nitrogen atom within the oxazole ring, help to stabilize this intermediate by delocalizing the negative charge. libretexts.org

Interestingly, in the context of SNAr, the typical leaving group ability trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted. For some SNAr reactions, fluorine is the best leaving group, followed by chlorine. masterorganicchemistry.com This is because the high electronegativity of fluorine and chlorine strongly polarizes the carbon-halogen bond, facilitating nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com The introduction of a chlorine atom can significantly improve the biological activity of a molecule in some cases, while in others it may diminish or eliminate it. eurochlor.org

Kinetic studies are instrumental in elucidating the precise mechanism of SNAr reactions in halo-oxazoles. These investigations often involve monitoring reaction rates under various conditions, such as changing the nucleophile, solvent, or temperature. The data gathered can help to determine whether the reaction proceeds through a classical two-step addition-elimination mechanism, involving a discrete Meisenheimer intermediate, or a concerted mechanism where bond formation and bond-breaking occur simultaneously. nih.govnih.gov

Recent research has indicated that many SNAr reactions, long assumed to be stepwise, may in fact be concerted. nih.govnih.gov Kinetic isotope effect (KIE) studies are a powerful tool in distinguishing between these pathways. nih.gov The mechanism can also be influenced by the nature of the nucleophile and the substrate. For instance, reactions with certain nucleophiles may proceed through a borderline mechanism that is neither fully stepwise nor fully concerted. nih.govudd.cl

The general mechanism for an SNAr reaction involves the formation of a zwitterionic Meisenheimer complex, which can then be deprotonated by a base before the leaving group is expelled. researchgate.net Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, are often used to probe the transition state structure and the degree of bond formation at that stage. researchgate.net

The electrophilic C2-position of this compound readily reacts with a variety of nucleophiles, leading to the formation of diverse substituted oxazoles.

Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with this compound, yielding 2-amino-4-methyloxazole (B1268135) derivatives. The reaction conditions, such as temperature and the use of a base, can influence the reaction rate and yield. nih.gov

Alkoxides: Alkoxides, such as methoxide (B1231860) and ethoxide, can displace the chloride to form 2-alkoxy-4-methyloxazoles. These reactions are typically carried out in the corresponding alcohol as the solvent.

Carbanions: Stabilized carbanions, derived from active methylene (B1212753) compounds or organometallic reagents, can also participate in SNAr reactions to form new carbon-carbon bonds at the C2-position. nih.govresearchgate.netyoutube.com This provides a powerful method for elaborating the carbon skeleton of the oxazole ring.

The table below summarizes the outcomes of reacting this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Amino-4-methyloxazole |

| Alkoxide | R-O⁻ | 2-Alkoxy-4-methyloxazole |

| Carbanion | R₃C⁻ | 2-Alkyl/Aryl-4-methyloxazole |

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions represent a powerful and versatile strategy for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. youtube.com In the case of this compound, this reaction provides an effective means of forming a new carbon-carbon bond at the C2-position. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst adds to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. youtube.com

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. rsc.orgnih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.govnih.gov

The table below provides a representative example of a Suzuki-Miyaura coupling reaction with this compound.

| Aryl Boronic Acid | Product |

| Phenylboronic acid | 2-Phenyl-4-methyloxazole |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methyloxazole |

| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-methyloxazole |

Direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgbeilstein-journals.org In the context of oxazoles, palladium-catalyzed direct arylation allows for the formation of C-C bonds by directly coupling a C-H bond of the oxazole ring with an aryl halide. beilstein-journals.orgacs.org

The regioselectivity of direct C-H arylation in the oxazole series is a key consideration. The C2 and C5 positions of the oxazole ring are generally the most reactive sites for C-H activation. organic-chemistry.orgorganic-chemistry.org The choice of catalyst, ligand, solvent, and base can significantly influence which position is arylated. organic-chemistry.org For instance, in some systems, C2-arylation is favored in nonpolar solvents, while C5-arylation is preferred in polar solvents. organic-chemistry.org

While this compound itself is typically functionalized via nucleophilic substitution or cross-coupling at the C-Cl bond, understanding the principles of direct C-H arylation in the broader oxazole series provides valuable context for the synthesis of highly substituted oxazole derivatives. Methodologies that allow for selective arylation at different positions of the oxazole ring are crucial for the construction of complex molecules with diverse substitution patterns. organic-chemistry.org

Other Transition Metal-Catalyzed Transformations

The chlorine atom at the C2-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for building molecular complexity. The predictable reactivity of the C-Cl bond on the electron-deficient oxazole ring makes it an excellent substrate for catalysts, primarily those based on palladium. researchgate.net

Key transition metal-catalyzed reactions involving the C2-chloro substituent include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a base. youtube.comyoutube.com It is a powerful method for forming C-C bonds and attaching aryl or vinyl substituents at the C2-position of the oxazole ring. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction provides a direct method for the vinylation of the oxazole core at the C2-position. The mechanism proceeds via oxidative addition of palladium, migratory insertion of the alkene, and a β-hydride elimination step. youtube.com

Sonogashira Coupling: This reaction creates a C-C bond between the C2-position of the oxazole and a terminal alkyne. wikipedia.orgsynarchive.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgvedantu.com The Sonogashira coupling is highly valuable for synthesizing arylalkynes and conjugated enynes. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl halide with an amine. wikipedia.orgacsgcipr.org This transformation allows for the introduction of primary or secondary amine functionalities at the C2-position, replacing the chlorine atom. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. jk-sci.com

These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a building block for more complex molecules, particularly in the development of pharmaceuticals and organic materials. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex + Base | C-C (sp²-sp²) | 2-Aryl/Vinyl-4-methyloxazole |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd(0) complex + Base | C-C (sp²-sp²) | 2-Vinyl-4-methyloxazole |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Pd(0) complex + Cu(I) salt + Base | C-C (sp²-sp) | 2-Alkynyl-4-methyloxazole |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd(0) complex + Ligand + Base | C-N | 2-Amino-4-methyloxazole |

Reactivity of the Methyl Group at the C4-Position

The methyl group at the C4-position of the oxazole ring exhibits acidic properties due to the electron-withdrawing nature of the heterocyclic core. This allows for its functionalization through deprotonation followed by reaction with various electrophiles. The most common method for activating the methyl group is lithiation, which involves treatment with a strong organolithium base, such as n-butyllithium (n-BuLi). cdnsciencepub.com

The deprotonation of the methyl group generates a nucleophilic carbanion, specifically a 4-(lithiomethyl)oxazole intermediate. This reactive species can then undergo a range of side-chain reactions to introduce new functional groups. For instance, it can react with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively, extending the carbon chain.

Alkyl Halides: To achieve C-alkylation, creating longer alkyl chains at the C4-position.

Carbon Dioxide: To produce a carboxylic acid derivative after an acidic workup.

It is important to note that lithiation of substituted oxazoles can sometimes lead to competing reactions, such as deprotonation at other ring positions. nih.gov For instance, in some 2-methyloxazoles, lithiation can occur competitively at the C5-position and the 2-methyl group. nih.govscilit.com However, the specific substitution pattern of this compound generally favors deprotonation at the C4-methyl group. Careful control of reaction conditions, such as temperature and the choice of base, is crucial for achieving high selectivity.

The oxazole ring is an aromatic heterocycle, and as such, this compound is a thermally stable compound. tandfonline.com Tautomerism is not a significant feature for this molecule under standard conditions. The aromatic stabilization energy of the oxazole ring disfavors the formation of non-aromatic tautomers, such as oxazolium ylides or ring-opened enolate-isonitrile structures. While deprotonation at a ring carbon can lead to ring-opened intermediates, this is distinct from a classical tautomeric equilibrium. wikipedia.org

Isomerization pathways for this compound are also not readily accessible under normal conditions. However, substituted oxazoles can undergo structural rearrangements under thermal or photochemical induction. These high-energy processes can lead to the formation of isomeric structures, often involving cleavage and reformation of the heterocyclic ring. A prominent example of such a process in oxazole chemistry is the Cornforth rearrangement, which is discussed in the following section. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, particularly when subjected to nucleophilic attack or thermal stress. The presence of a chlorine atom at the C2-position makes this compound particularly prone to nucleophilic substitution, which can sometimes be accompanied by ring-opening. pharmaguideline.comcutm.ac.in Nucleophiles can attack the electron-deficient C2-carbon, leading to the cleavage of the oxazole ring rather than a simple substitution. pharmaguideline.com

Base-induced deprotonation can also facilitate ring-opening. Deprotonation at the C2 position of an oxazole ring is known to result in unstable 2-lithio-oxazoles that can break down into open-chain isocyanides. wikipedia.orgpharmaguideline.com

A characteristic rearrangement reaction of the oxazole core is the Cornforth rearrangement . wikipedia.orgwikipedia.org This is a thermal rearrangement reaction specific to 4-acyloxazoles, where the acyl group at the C4-position and the substituent at the C5-position exchange places. wikipedia.org The mechanism proceeds through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a cutm.ac.incutm.ac.in-sigmatropic rearrangement and subsequent ring-closure to form the isomeric oxazole. wikipedia.orgchem-station.com While this compound itself does not possess the required 4-acyl substituent to undergo this specific rearrangement, the Cornforth rearrangement stands as the archetypal example of the isomerization pathways available to appropriately substituted oxazole cores. wikipedia.org Under certain conditions, oxazole derivatives can also be converted to other heterocyclic systems like imidazoles or thiazolines through ring-opening and recyclization pathways. researchgate.nettandfonline.compharmaguideline.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methyloxazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to elucidating the electronic properties and intrinsic stability of a molecule. Methodologies like DFT and ab initio calculations provide a theoretical framework to predict and understand molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-chloro-4-methyloxazole, DFT calculations would typically be employed to optimize its geometry, calculate its vibrational frequencies, and determine its electronic properties. However, specific studies applying DFT to this compound are not found in the surveyed literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. Due to their computational cost, they are often used for smaller systems or to benchmark other methods. No specific ab initio studies on this compound have been identified.

Analysis of Molecular Orbitals: HOMO-LUMO Gap and Electron Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Without specific calculations for this compound, a quantitative analysis of its HOMO-LUMO gap and electron distribution remains unavailable.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them.

Methyl Group Internal Rotation Barriers

The rotation of the methyl group in this compound is a key conformational feature. The energy barrier to this internal rotation can be determined computationally by calculating the energy of the molecule as the methyl group is rotated. This barrier provides information about the steric and electronic effects influencing the methyl group's orientation. Research on the rotational barriers of methyl groups in other heterocyclic compounds exists, but specific data for this compound is absent.

Energetics of Different Conformers

A critical aspect of understanding a molecule's behavior is the analysis of its different spatial arrangements, or conformers, and their relative energies. Computational methods are typically employed to identify stable conformers and calculate their energy differences. However, no studies detailing the conformational analysis or the relative energetics of different conformers for this compound have been published.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density around a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This allows for the prediction of a molecule's reactivity. For this compound, no MEP maps or associated reactivity predictions have been reported in the scientific literature.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shift Prediction using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a common quantum chemical approach for predicting NMR chemical shifts. This theoretical data is invaluable for interpreting experimental NMR spectra. There are currently no published studies that provide theoretical ¹H or ¹³C NMR chemical shift predictions for this compound using the GIAO method or any other computational approach.

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Theoretical vibrational frequency analysis is used to predict the infrared (FT-IR) and Raman (FT-Raman) spectra of a molecule. These predictions help in the assignment of vibrational modes observed in experimental spectra. A computational analysis of the vibrational frequencies for this compound is not available in the existing body of scientific work.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing molecules with specific biological activities or properties. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models correlate a molecule's structural features with its activity. There is no documented research on the computational SAR or QSAR of this compound.

Applications of 2 Chloro 4 Methyloxazole in Advanced Organic Synthesis

2-Chloro-4-methyloxazole as a Versatile Synthetic Building Block

This compound is a halogenated heterocyclic compound that holds potential as a versatile building block in advanced organic synthesis. The presence of a reactive chlorine atom at the 2-position of the oxazole (B20620) ring, a site known for its susceptibility to nucleophilic substitution, allows for a variety of chemical transformations. This reactivity enables the introduction of diverse functionalities, paving the way for the synthesis of a wide array of more complex molecules.

Precursor for the Synthesis of Diverse Oxazole Derivatives

The chlorine atom at the C-2 position of the oxazole ring is the most reactive site for nucleophilic substitution, making this compound an ideal precursor for a range of 2-substituted oxazole derivatives. This reactivity allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the construction of biaryl and vinyl-substituted oxazoles. For instance, in a Suzuki coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst to yield a 2-aryl-4-methyloxazole. Similarly, Stille coupling with organostannanes and Sonogashira coupling with terminal alkynes can be employed to introduce a variety of substituents at the 2-position.

Beyond cross-coupling reactions, the chlorine atom can be displaced by a range of nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions. This allows for the synthesis of 2-amino-4-methyloxazoles, 2-alkoxy-4-methyloxazoles, and 2-thio-4-methyloxazoles by reacting this compound with amines, alkoxides, and thiolates, respectively.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-methyloxazole |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-4-methyloxazole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-4-methyloxazole |

| Nucleophilic Substitution | Amine | 2-Amino-4-methyloxazole (B1268135) |

| Nucleophilic Substitution | Alkoxide | 2-Alkoxy-4-methyloxazole |

| Nucleophilic Substitution | Thiolate | 2-Thio-4-methyloxazole |

Role in the Construction of Complex Heterocyclic Systems

While specific examples of this compound in the construction of complex heterocyclic systems are not extensively documented in publicly available literature, its potential is evident from the known reactivity of similar chloro-substituted heterocycles. The oxazole ring can serve as a scaffold upon which other rings can be fused. For instance, a substituent introduced at the 2-position via the displacement of the chlorine atom could possess a functional group that can undergo an intramolecular cyclization with a group at the 5-position of the oxazole ring, which could be introduced via metallation followed by reaction with an electrophile. This strategy could lead to the formation of oxazole-fused bicyclic and polycyclic systems.

Integration into Macrocyclic and Polymeric Structures

The incorporation of this compound into macrocyclic and polymeric structures is an area with potential for exploration. Bifunctional derivatives of this compound could serve as monomers in polymerization reactions. For example, if a second reactive group is present on the methyl group at the 4-position, this molecule could undergo condensation or cross-coupling polymerization to form oxazole-containing polymers. These polymers could exhibit interesting material properties, such as thermal stability or specific electronic characteristics, owing to the presence of the heterocyclic oxazole unit in the polymer backbone. Similarly, the reactive chlorine at the 2-position could be utilized in macrocyclization reactions to form large ring structures containing the oxazole moiety.

Design and Synthesis of Functionalized Oxazole Scaffolds

The functionalization of the oxazole scaffold is crucial for tailoring the properties of the resulting molecules for specific applications. This compound provides a convenient entry point for such functionalization.

Introduction of Varied Substituents for Material Science Applications

The ability to introduce a wide range of substituents onto the oxazole ring via reactions at the 2-position of this compound is of significant interest in material science. The introduction of chromophores, fluorophores, or electronically active groups can lead to the development of novel functional materials. For example, the synthesis of conjugated systems by coupling this compound with other aromatic or heteroaromatic units could result in materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The specific electronic properties of the oxazole ring can be fine-tuned by the nature of the substituent introduced.

Synthetic Strategies Towards Natural Products Containing Oxazole Moieties

The oxazole ring is a key structural motif in a diverse array of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often presents considerable challenges to organic chemists. A key building block in the construction of some of these natural products is the 4-methyloxazole (B41796) unit. While direct literature examples detailing the use of this compound in total synthesis are not prevalent in readily available abstracts, its structure suggests a strategic role as a versatile intermediate. The chloro-substituent at the 2-position of the oxazole ring provides a reactive handle for various synthetic transformations, particularly for carbon-carbon bond formation through cross-coupling reactions, which are foundational in the assembly of complex natural product frameworks.

One of the most notable classes of natural products featuring a 4-methyloxazole moiety is the hennoxazoles. For instance, (-)-Hennoxazole A is a marine natural product with antiviral properties. Its structure is characterized by a bisoxazole core, where one of the oxazole rings is a 4-methyloxazole derivative. The total synthesis of (-)-Hennoxazole A has been a subject of considerable interest, with multiple research groups developing convergent strategies for its construction.

A common feature in the synthesis of (-)-Hennoxazole A is the preparation of a key bisoxazole fragment, which is later coupled with other parts of the molecule. While some reported syntheses commence with commercially available 4-methyloxazole-2-carboxylic acid, the strategic use of this compound can be envisaged as a plausible alternative for the construction of the bisoxazole core. The chloro group can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions are powerful tools for the formation of C-C bonds between heterocyclic systems.

For example, a synthetic strategy could involve the coupling of a this compound derivative with another oxazole or a precursor to an oxazole ring. This approach would allow for the modular and convergent assembly of the bisoxazole core of hennoxazoles. The reactivity of the 2-chloro substituent facilitates the connection of the 4-methyloxazole unit to other complex fragments of the target natural product.

Another significant family of oxazole-containing natural products is the diazonamides. Diazonamide A, a marine-derived cytotoxic agent, possesses a complex macrocyclic structure that includes oxazole rings. The synthetic approaches to Diazonamide A are intricate and often involve the late-stage formation of the oxazole moieties through cyclodehydration reactions of precursor amides or ketoamides. While the existing literature on Diazonamide A synthesis does not explicitly mention the use of this compound, the principles of convergent synthesis suggest that such a building block could be valuable. A fragment of the molecule containing a 4-methyloxazole could potentially be assembled using this compound as a starting point, which would then be incorporated into the larger macrocyclic structure.

The following table summarizes key aspects of the synthesis of selected oxazole-containing natural products where a 4-methyloxazole moiety is present, highlighting the potential points of intervention for a synthon like this compound.

| Natural Product | Key Synthetic Strategy for Oxazole Moiety | Potential Role for this compound |

| (-)-Hennoxazole A | Convergent synthesis involving the preparation of a bisoxazole core. Some routes start from 4-methyloxazole-2-carboxylic acid. | As a precursor for the 4-methyloxazole half of the bisoxazole core via cross-coupling reactions. The chloro group serves as a reactive site for coupling with another oxazole or a suitable precursor. |

| Diazonamide A | Late-stage oxazole formation via cyclodehydration of ketoamide precursors within a complex macrocyclic intermediate. | In a fragment-based approach, it could be used to construct a smaller piece of the molecule containing the 4-methyloxazole ring, which is then elaborated and cyclized. |

Detailed research findings from various total syntheses of (-)-Hennoxazole A reveal the importance of the convergent assembly of its major fragments. One of the key fragments is the C1-C15 pyran/bisoxazole portion. The construction of the bisoxazole unit itself is a critical step. While some syntheses have utilized a one-pot acetoacetate acylation/decarboxylation/cyclodehydration sequence for the formation of one of the oxazole rings, an alternative strategy employing a pre-functionalized oxazole like this compound could offer advantages in terms of modularity and convergence.

The table below outlines a hypothetical synthetic sequence illustrating the potential application of this compound in the synthesis of a bisoxazole intermediate for (-)-Hennoxazole A.

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Stille Cross-Coupling | This compound, Organostannane derivative of a second oxazole | Bisoxazole derivative | Formation of the core bisoxazole structure. |

| 2 | Functional Group Interconversion | Bisoxazole derivative | Functionalized bisoxazole for further coupling | Modification of the bisoxazole core to enable its incorporation into the larger structure of the natural product. |

Derivatization and Functionalization Strategies for 2 Chloro 4 Methyloxazole

Site-Selective Functionalization of the Oxazole (B20620) Ring

The inherent reactivity of the oxazole ring allows for selective modifications at its three available positions: the C2-chlorine atom, the C4-methyl group, and the C5-hydrogen atom. The distinct chemical nature of each site enables orthogonal functionalization strategies, providing a systematic approach to building molecular complexity.

Manipulation of the C2-Chlorine Atom

The C2 position of the oxazole ring is the most electron-deficient, rendering the C2-chlorine atom a proficient leaving group for two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. tandfonline.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism and is a straightforward method for introducing heteroatom substituents. fishersci.seyoutube.commasterorganicchemistry.com Common nucleophiles include primary and secondary amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy-4-methyloxazoles, respectively. Reaction conditions typically involve heating the 2-chloro-4-methyloxazole substrate with the nucleophile in a polar solvent, often with an auxiliary base to neutralize the HCl generated. fishersci.senih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2-Position Note: This table is illustrative, based on established reactivity patterns of 2-chloroazoles.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Aniline (C₆H₅NH₂) | 2-Anilino-4-methyloxazole | Ethanol, K₂CO₃, Reflux |

| Sodium Methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-methyloxazole | Methanol, 60 °C |

| Piperidine (C₅H₁₁N) | 2-(Piperidin-1-yl)-4-methyloxazole | DMSO, 100 °C |

| Sodium Thiophenoxide (NaSPh) | 4-Methyl-2-(phenylthio)oxazole | DMF, 80 °C |

Palladium-Catalyzed Cross-Coupling: The C2-chloro bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is particularly prominent, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.govresearchgate.net These reactions typically employ a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to facilitate the transmetalation step. mdpi.comorganic-chemistry.org

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions at the C2-Position Note: This table is illustrative, based on established reactivity patterns of 2-chloroazoles.

| Boronic Acid/Ester | Product Type | Typical Catalytic System |

|---|---|---|

| Phenylboronic Acid | 4-Methyl-2-phenyloxazole | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O |

| Thiophene-2-boronic Acid | 4-Methyl-2-(thiophen-2-yl)oxazole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343) |

| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methyloxazole | PdCl₂(dppf), Na₂CO₃, DME/H₂O |

| Vinylboronic acid pinacol (B44631) ester | 4-Methyl-2-vinyloxazole | Pd(OAc)₂, P(Cy)₃, K₃PO₄, THF |

Chemical Modifications at the C4-Methyl Group

The C4-methyl group offers a site for derivatization through reactions characteristic of benzylic or allylic carbons. These modifications typically involve either deprotonation to form a carbanion or free-radical halogenation.

Deprotonation and Alkylation: The protons on the C4-methyl group can be abstracted by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to generate a lithiated intermediate. rsc.org This nucleophilic species can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to install new carbon-based substituents. This strategy allows for the extension of the carbon chain at the C4 position.

Free-Radical Halogenation: The C4-methyl group is susceptible to free-radical halogenation, most commonly using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation. organic-chemistry.orgorganic-chemistry.orgwisdomlib.org This Wohl-Ziegler reaction converts the methyl group into a bromomethyl group (2-chloro-4-(bromomethyl)oxazole). libretexts.org The resulting bromomethyl functionality is a versatile electrophilic handle for subsequent nucleophilic substitution reactions, allowing the introduction of amines, ethers, and thioethers, thereby serving as a linchpin for further functionalization.

Strategies for C5-Functionalization

The C5-H bond is the most acidic of the ring C-H bonds after the C2-H bond (in an unsubstituted oxazole) and can be functionalized through deprotonation or, more commonly, through transition metal-catalyzed C-H activation. tandfonline.com

Palladium-Catalyzed Direct C-H Arylation: Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocycles. beilstein-journals.orgnih.govnih.gov In the context of 2,4-disubstituted oxazoles, palladium catalysts can mediate the coupling of the C5-H bond with aryl or heteroaryl halides. nih.gov These reactions often require a directing group or specific ligand control to achieve high regioselectivity for the C5 position. The conditions typically involve a palladium(II) catalyst, a ligand, a base, and a high-boiling point solvent. This approach avoids the need to pre-functionalize the C5 position, offering a more streamlined route to 2,4,5-trisubstituted oxazoles. northwestern.edursc.org

Synthesis of Multi-Substituted Oxazole Derivatives

The ability to selectively functionalize each position of the this compound ring makes it an ideal starting material for constructing diverse and complex molecules. This versatility is particularly valuable in the fields of combinatorial chemistry and chemical biology.

Exploration of Libraries for Combinatorial Chemistry

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. researchgate.net The orthogonal reactivity of the C2, C4, and C5 positions of this compound allows for a systematic and divergent synthesis of a chemical library from a single, common core.

An exemplary strategy would involve a three-step, position-selective functionalization sequence:

C2-Functionalization: A diverse set of aryl or heteroaryl groups is introduced via Suzuki-Miyaura coupling at the C2-chloro position.

C5-Functionalization: The resulting 2-aryl-4-methyloxazoles are subjected to direct C-H arylation at the C5 position with a different set of aryl halides.

C4-Functionalization: The C4-methyl group of the 2,5-disubstituted intermediates is then modified, for example, by bromination with NBS followed by substitution with various amines or alcohols.

This orthogonal approach allows for the combination of three different points of diversity (R¹, R², R³), enabling the exponential generation of a large library of unique 2,4,5-trisubstituted oxazoles from a small set of starting materials. rsc.org

Development of Novel Scaffolds for Chemical Biology

The oxazole ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.netbenthamscience.com this compound serves as an excellent starting point for developing novel molecular scaffolds tailored for chemical biology research. By leveraging the site-selective functionalization strategies described above, complex architectures can be constructed.

For instance, a biologically active moiety can be installed at the C2 position via cross-coupling. Simultaneously, the C4-methyl and C5 positions can be used to attach molecular probes, affinity tags (like biotin), fluorescent reporters, or solubilizing groups (like polyethylene (B3416737) glycol chains). This modular approach allows for the creation of multifunctional molecules, such as:

Targeted Drug Conjugates: Where a pharmacophore is linked to a targeting ligand.

Chemical Probes: For identifying protein targets or visualizing biological processes.

Fragment-Based Drug Discovery: Where the oxazole core serves as a central scaffold for linking different chemical fragments to explore binding interactions with a biological target.

The predictable and versatile chemistry of this compound provides a robust platform for engineering sophisticated molecular tools essential for advancing chemical biology and drug discovery. mdpi.commorressier.comnih.gov

Transformation into Other Heterocyclic Systems (e.g., Isoxazoles, Thiazoles)

Transformation to Isoxazoles:

A hypothetical pathway for the conversion of this compound to a 4-methylisoxazole (B1601460) derivative could involve a nucleophilic attack leading to the opening of the oxazole ring, followed by a subsequent ring-closure reaction. One potential nucleophile for this transformation is hydroxylamine (B1172632) or its derivatives.

The proposed mechanism would likely initiate with the attack of hydroxylamine at the C2 position of the oxazole ring, displacing the chlorine atom. This would be followed by a ring-opening event, potentially facilitated by the electronic rearrangement within the molecule. The resulting open-chain intermediate would then be positioned for an intramolecular condensation to form the more thermodynamically stable isoxazole (B147169) ring. The feasibility and specific conditions for such a transformation would require experimental validation.

Transformation to Thiazoles:

The conversion of oxazoles to thiazoles, often referred to as the "oxazole-thiazole rearrangement," typically involves the introduction of a sulfur atom. For this compound, a plausible approach would be the reaction with a sulfur nucleophile. Reagents such as thioamides or sodium hydrosulfide (B80085) could potentially serve this purpose.

A hypothetical reaction could proceed via a nucleophilic substitution of the chlorine atom at the C2 position by the sulfur nucleophile. This would be followed by a ring-opening of the oxazole moiety and subsequent recyclization, incorporating the sulfur atom to form the thiazole (B1198619) ring. The driving force for this transformation would be the formation of the more stable thiazole heterocycle. As with the transformation to isoxazoles, the specific reagents and reaction conditions for the successful conversion of this compound to a 4-methylthiazole (B1212942) derivative would need to be determined empirically.

The following table summarizes these hypothetical transformation strategies:

| Starting Material | Target Heterocycle | Proposed Reagent(s) | Postulated Key Steps |

| This compound | 4-Methylisoxazole | Hydroxylamine (NH₂OH) | Nucleophilic attack, Ring opening, Recyclization |

| This compound | 4-Methylthiazole | Thioamide or NaSH | Nucleophilic substitution, Ring opening, Recyclization |

It is important to reiterate that these proposed pathways are based on general reactivity patterns of heterocyclic compounds and the specific experimental validation for this compound is not documented in the reviewed literature.

Sufficiently detailed and specific scientific information to construct an article on the "Medicinal Chemistry Research and Biological Activity of this compound Derivatives" according to the provided, highly specific outline is not available in publicly accessible research literature.

Extensive searches for scholarly articles, patents, and research data pertaining to the structure-activity relationships, biological targets, and mechanisms of action for derivatives of this compound did not yield the specific findings required to populate the requested sections and subsections, such as:

Medicinal Chemistry Research and Biological Activity of 2 Chloro 4 Methyloxazole Derivatives

Investigation of Biological Targets and Mechanisms of Action

Interactions with Cellular Pathways

While general information on oxazole (B20620) derivatives and the impact of chloro and methyl substitutions on the biological activity of various heterocyclic compounds exists, there is no focused body of research on the 2-chloro-4-methyloxazole scaffold itself that would allow for a thorough and scientifically accurate article as outlined. Constructing the article would require speculation and extrapolation from unrelated compound series, which would not meet the required standards of scientific accuracy and specificity.

Therefore, it is not possible to generate the requested article while adhering to the strict content and outline requirements.

Broad Spectrum Biological Activity Research

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a prominent feature in many biologically active compounds. Derivatives of this compound are being investigated for a wide range of therapeutic applications due to their versatile chemical nature, which allows for the introduction of various functional groups, leading to a diverse array of pharmacological activities.

Antimicrobial and Antifungal Research

Derivatives of this compound are a subject of interest in the quest for new antimicrobial and antifungal agents. The core oxazole ring and its substituents can be modified to enhance potency and spectrum of activity against various pathogens. Research into related heterocyclic compounds, such as 1,2,4-triazole derivatives, has shown that the introduction of a chloro group can significantly influence antimicrobial efficacy.

For instance, studies on novel 1,2,4-triazole derivatives have demonstrated that compounds bearing chloro substituents exhibit notable antifungal and antibacterial activity. One study revealed that a 4-chloro derivative showed antibacterial activity superior to the standard drug streptomycin against Staphylococcus aureus. nih.gov Similarly, certain synthesized derivatives displayed antifungal activity against Microsporum gypseum that was comparable or even superior to ketoconazole. nih.gov While these are not direct derivatives of this compound, the findings suggest that the chloro substitution is a key pharmacophoric feature that could be exploited in the design of new oxazole-based antimicrobial agents.

The antimicrobial activity of various heterocyclic compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of microorganisms. The data below, from a study on 4-amino-substituted-1,2,4-triazole-3-thiol derivatives, illustrates the type of data generated in such research.

| Compound | Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. niger |

| 4c | OH | 16 | 20 | >100 | >100 |

| 4e | Br | >100 | >100 | 24 | 32 |

This table is representative of antimicrobial screening data and is based on findings for related heterocyclic compounds. connectjournals.com

Anticancer and Antiviral Potential

The development of novel anticancer and antiviral agents is a critical area of medicinal chemistry. Derivatives of this compound are being explored for their potential in these fields. The structural features of the oxazole ring allow for interactions with various biological targets implicated in cancer and viral replication.

In the realm of anticancer research, related heterocyclic structures have shown promising results. For example, novel oxazolo[5,4-d]pyrimidine derivatives have been designed and evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov One particular derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be highly potent against the HT29 colon cancer cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov Furthermore, some isoxazole (B147169) derivatives have demonstrated pro-apoptotic activity, which is a desirable characteristic for anticancer drugs. nih.gov The anticancer activity of new thiazole (B1198619) derivatives has also been investigated, with some compounds exhibiting strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov

The antiviral potential of heterocyclic compounds is also an active area of research. While specific data on this compound derivatives is limited, studies on 1,2,4-triazole derivatives have highlighted their broad-spectrum antiviral properties. researchgate.net These compounds have shown activity against various viruses, and their chemical stability and bioavailability make them attractive candidates for further development. researchgate.net

The table below presents hypothetical cytotoxic data for this compound derivatives, illustrating the kind of results sought in anticancer screening.

| Derivative | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |

| A | - | >100 | >100 | >100 |

| B | Phenyl substitution at C5 | 50.2 | 75.8 | 45.1 |

| C | Amino group at C5 | 25.6 | 33.4 | 28.9 |

This table is a hypothetical representation of anticancer activity screening for novel compounds.

Anti-inflammatory and Other Therapeutic Applications

Chronic inflammatory diseases represent a significant global health burden, and there is a continuous need for new and effective anti-inflammatory agents. Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways. The related isoxazole scaffold has been a source of compounds with potent anti-inflammatory properties.

For instance, a study on an isoxazole derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), demonstrated its efficacy in reducing inflammation in animal models. nih.gov MZO-2 was shown to potently inhibit carrageenan-induced paw inflammation and was also effective in reducing ear edema in a model of contact hypersensitivity. nih.gov Furthermore, compounds containing the 1,2,4-triazole moiety have been shown to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov

The diverse biological activities of 1,2,4-triazole derivatives extend to other therapeutic areas, including their use as central nervous system stimulants and antianxiety agents. nih.gov This highlights the broad therapeutic potential of heterocyclic compounds, which can be rationally designed to target a wide range of biological processes.

Preclinical Development and Lead Optimization Strategies

The transition of a promising bioactive compound from initial discovery to a clinical candidate involves a rigorous process of preclinical development and lead optimization. For derivatives of this compound, this process focuses on improving their pharmacological profile to enhance efficacy and minimize potential toxicity.

Toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Drug Design

A critical aspect of preclinical development is the early assessment of a compound's ADME-toxicity profile. drugtargetreview.com Understanding how a drug is absorbed, distributed throughout the body, metabolized, and excreted is fundamental to predicting its in vivo behavior. In vitro ADME-toxicity assays are employed at an early stage to identify potential liabilities such as cytotoxicity, cardiotoxicity, and metabolic instability. drugtargetreview.com

Metabolism, particularly by the cytochrome P450 (CYP) superfamily of enzymes, is a key consideration in drug design. drugtargetreview.com The metabolic stability of a compound influences its half-life and potential for drug-drug interactions. For this compound derivatives, it is important to identify the metabolic soft spots on the molecule and make structural modifications to improve stability without compromising biological activity.

The following table outlines key ADME-Tox parameters that are typically evaluated during preclinical development.

| Parameter | Description | Importance |

| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption and formulation. |

| Permeability | The ability of a compound to pass through biological membranes. | Affects absorption and distribution. |

| Metabolic Stability | The susceptibility of a compound to metabolism by enzymes. | Determines the compound's half-life and potential for drug interactions. |

| Cytotoxicity | The toxicity of a compound to cells. | An early indicator of potential adverse effects. |

| hERG Inhibition | The ability of a compound to block the hERG potassium channel. | A key indicator of potential cardiotoxicity. |

Strategies for Enhancing Bioavailability and Efficacy

Low aqueous solubility is a common challenge for many new chemical entities, which can limit their oral bioavailability and therapeutic efficacy. nih.gov Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like derivatives of this compound.

One common approach is particle size reduction through techniques like micronization, which increases the surface area of the drug and can improve its dissolution rate. nih.gov Another strategy is the use of formulation techniques such as solid dispersions, where the drug is dispersed in a carrier matrix to enhance its solubility and dissolution. nih.gov

Chemical modification of the lead compound is another powerful tool for improving its properties. This can involve the introduction of polar functional groups to enhance solubility or the use of a prodrug approach, where a more soluble and absorbable precursor is designed to be converted to the active drug in the body. mdpi.com The structural modification of a lead compound can also be used to improve its binding affinity to the target receptor, thereby enhancing its efficacy. mdpi.com

Advanced Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chloro-4-methyloxazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two different types of protons in the structure: the proton on the oxazole (B20620) ring (H5) and the protons of the methyl group. The H5 proton, being attached to an electron-rich heterocyclic ring, would appear as a singlet in the aromatic region. The methyl protons would also appear as a singlet, but at a much lower chemical shift (upfield), characteristic of an alkyl group attached to an unsaturated system. The integration of these signals would yield a 3:1 ratio, corresponding to the methyl and ring protons, respectively.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four unique signals, one for each carbon atom in a distinct chemical environment. The C2 carbon, bonded to both an electronegative chlorine atom and a nitrogen atom, is expected to be the most downfield signal. The C4 and C5 carbons of the oxazole ring would resonate at intermediate chemical shifts, while the methyl carbon would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| 1H NMR Data | 13C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH3 | ~2.2 - 2.5 | Singlet (s) | -CH3 | ~10 - 15 |

| H5 | ~7.5 - 7.8 | Singlet (s) | C5 | ~120 - 125 |

| C4 | ~140 - 145 | |||

| C2 | ~150 - 155 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, since the two proton environments (the methyl group and the ring proton) are separated by more than three bonds, no cross-peaks are expected in the COSY spectrum, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals. For this molecule, the HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak linking the H5 proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This technique is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the methyl protons to the C4 carbon.

A correlation from the methyl protons to the C5 carbon.

A correlation from the H5 proton to the C4 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. measurlabs.comnih.gov For the molecular formula C₄H₄ClNO, HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. A crucial feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak ([M]⁺), showing two peaks separated by two mass units ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edunih.govthermofisher.comshimadzu.com It is an excellent method for assessing the purity of a sample and confirming the identity of its components. A pure sample of this compound would appear as a single peak in the gas chromatogram at a specific retention time. The mass spectrometer then provides a mass spectrum for that peak, which serves as a molecular fingerprint. This spectrum would show the molecular ion and characteristic fragment ions resulting from the breakdown of the molecule in the ion source.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Information Provided | Predicted Value/Observation |

|---|---|---|

| HRMS | Exact Mass ([M+H]⁺) | Calculated for C₄H₅ClNO⁺: 118.0054 |

| MS | Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio |

| GC-MS | Purity | A single peak in the chromatogram |

| MS Fragmentation | Molecular Ion [M]⁺ | m/z ≈ 117/119 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov The resulting spectra provide information about the functional groups present in the structure. For this compound, these techniques can confirm the presence of the oxazole ring, the methyl group, and the carbon-chlorine bond.

The IR spectrum would show characteristic absorption bands for C-H stretching of the methyl group and the ring C-H. The stretching vibrations of the C=N and C=C bonds within the oxazole ring would appear in the double-bond region of the spectrum. The C-O-C stretching of the ether linkage within the ring and the C-Cl stretching vibration would be found in the fingerprint region. Raman spectroscopy would complement this information, being particularly sensitive to the vibrations of the less polar C=C and C-Cl bonds.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Ring C-H | ~3100 - 3150 |

| C-H Stretch | -CH3 | ~2950 - 3000 |

| C=N Stretch | Oxazole Ring | ~1600 - 1650 |

| C=C Stretch | Oxazole Ring | ~1500 - 1580 |

| C-O-C Stretch | Oxazole Ring | ~1050 - 1150 |

| C-Cl Stretch | C-Cl | ~700 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is recorded and analyzed to reveal the arrangement of atoms within the crystal lattice. This technique is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as for understanding intermolecular interactions in the solid state.

The expected bond lengths within the oxazole ring of this compound, based on the analysis of similar compounds, are presented in the table below.

| Bond | Expected Length (Å) |

| O1–C2 | ~1.35 |

| C2–N3 | ~1.29 |

| N3–C4 | ~1.38 |

| C4–C5 | ~1.35 |

| O1–C5 | ~1.39 |

Table 1: Expected bond lengths in the oxazole ring of this compound based on data from structurally related compounds.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are instrumental in investigating the redox properties of molecules, providing insights into their electron transfer capabilities. Techniques such as cyclic voltammetry (CV) are particularly useful for determining the oxidation and reduction potentials of a compound, which can be correlated with its electronic structure and reactivity.

The application of electrochemical methods to the study of oxazole derivatives has been primarily focused on their synthesis. waters.com For instance, the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been reported, demonstrating the relevance of electrochemistry in the manipulation of the oxazole core. waters.com While these studies are centered on synthesis, the underlying principles and techniques, such as cyclic voltammetry, are directly applicable to the analysis of the redox behavior of this compound.

A hypothetical cyclic voltammetry experiment on this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any oxidation or reduction peaks. The resulting voltammogram would provide data on the electrochemical stability of the compound and the potentials at which it undergoes electron transfer processes.

| Parameter | Expected Information from CV |

| Oxidation Potential (Epa) | Potential at which the compound is oxidized |

| Reduction Potential (Epc) | Potential at which the compound is reduced |

| Peak Current (ipa, ipc) | Related to the concentration and diffusion coefficient of the analyte |

| Redox Reversibility | Indication of the stability of the electrochemically generated species |

Table 2: Hypothetical data obtainable from a cyclic voltammetry analysis of this compound.

Advanced Chromatographic Techniques (e.g., HPLC, SFC) for Purification and Analysis

Advanced chromatographic techniques are essential for the purification and analysis of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods that offer high resolution and efficiency in separating components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. nih.govresearchgate.net For a molecule like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the analyte between the two phases. The purity of a sample of this compound can be readily assessed by the presence of a single major peak in the chromatogram.

Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for its speed and reduced consumption of organic solvents. chromatographyonline.comresearchgate.net The technique is well-suited for the purification of small organic molecules and has been successfully applied to the separation of structurally related isoxazole (B147169) analogues. nih.gov Given its efficiency, SFC would be an excellent method for the preparative purification of this compound to obtain high-purity material for further studies.

The selection of chromatographic conditions is critical for achieving optimal separation. A summary of typical parameters for HPLC and SFC analysis is provided below.

| Parameter | HPLC | SFC |

| Stationary Phase | C18, Phenyl-Hexyl | Chiral or achiral packed columns |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) |

| Detection | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Evaporative Light Scattering Detector (ELSD) |

| Application | Purity assessment, quantification | Preparative purification, chiral separations |

Table 3: Typical parameters for the HPLC and SFC analysis of a small organic molecule like this compound.

Future Perspectives and Research Challenges

Development of Green Chemistry Approaches for 2-Chloro-4-methyloxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance sustainability. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Future research will focus on developing more eco-friendly methods for the synthesis of this compound.

One promising approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. For instance, microwave-assisted [3 + 2] cycloaddition reactions have been successfully employed for the synthesis of 5-substituted oxazoles, offering a cleaner and more efficient alternative to conventional heating methods. nih.govsemanticscholar.orgacs.orgacs.org The use of environmentally benign solvents, such as isopropanol, further enhances the green credentials of these methods. nih.gov

Another key area of development is the exploration of biocatalysis . Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. While specific biocatalytic routes for this compound are still in their infancy, the broader field of biocatalysis for heterocycle synthesis is rapidly advancing. Future work will likely focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this and related oxazoles.

The van Leusen oxazole (B20620) synthesis, a well-established method, is also being adapted to be more environmentally friendly. nih.gov Modifications using catalytic amounts of base and green media like water are being explored to reduce the environmental footprint of this widely used reaction. mdpi.com

Exploration of Novel Catalytic Systems for Oxazole Functionalization

The functionalization of the oxazole ring is crucial for creating a diverse range of derivatives with tailored properties. Modern catalysis offers powerful tools for the selective modification of heterocyclic compounds.

Transition-metal catalysis , particularly with palladium (Pd), copper (Cu), and nickel (Ni), has revolutionized the functionalization of oxazoles. nih.govbeilstein-journals.org These catalysts enable direct C-H arylation, which is a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govbeilstein-journals.org

Palladium-catalyzed reactions have been extensively used for the direct arylation of oxazoles at various positions (C2, C4, and C5), allowing for the synthesis of complex poly-substituted oxazoles. nih.govbeilstein-journals.orgacs.orgacs.org Recent advancements have focused on improving the regioselectivity of these reactions. nih.govbeilstein-journals.org

Copper-catalyzed systems offer a more economical and sustainable alternative to palladium. Copper catalysts have been shown to be effective for the direct arylation of oxazoles and for the synthesis of functionalized oxazoles through sequential amidation and cyclization reactions. acs.orgacs.orgnih.govrsc.orgorganic-chemistry.org

Nickel-catalyzed C-H arylation is another emerging area, providing a cost-effective method for the functionalization of oxazoles and benzoxazoles with a variety of aryl halides. acs.orgacs.orgnih.govelsevierpure.com

Future research in this area will likely focus on the development of more active and selective catalysts, the use of earth-abundant metals, and the expansion of the substrate scope to include a wider range of functional groups.

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and chemical synthesis. These computational tools can accelerate the identification of new drug candidates, optimize synthetic routes, and predict the properties of novel compounds.

In the context of oxazole research, AI and ML can be applied in several ways:

Virtual Screening and Drug Design : AI algorithms can screen vast virtual libraries of oxazole derivatives to identify compounds with a high probability of binding to a specific biological target. This in silico approach can significantly reduce the time and cost associated with experimental screening. nih.gov

Predictive Modeling : Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity and toxicity of oxazole derivatives based on their chemical structure. nih.gov These models can guide the design of new compounds with improved therapeutic profiles.

Synthetic Route Optimization : AI can be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways for the preparation of complex oxazole derivatives.

The integration of AI and ML into oxazole research is still in its early stages, but it holds immense potential to accelerate the discovery and development of new oxazole-based drugs and materials.

Addressing Synthetic Complexity and Scalability Issues

While many novel synthetic methods for oxazoles are developed on a laboratory scale, their translation to industrial-scale production often presents significant challenges. Addressing the synthetic complexity and ensuring the scalability of these processes is a critical aspect of future research.

Key challenges include:

Purification : The purification of intermediates and final products can be challenging and resource-intensive, especially on a large scale.

Reagent cost and availability : The cost and availability of starting materials and reagents can be a limiting factor for large-scale synthesis.

Future efforts will focus on developing more convergent and efficient synthetic strategies that minimize the number of steps and simplify purification procedures. The development of continuous flow processes for the synthesis of oxazoles is also a promising area that can improve scalability, safety, and efficiency.

Emerging Biological Applications and Therapeutic Opportunities

The oxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govtandfonline.comresearchgate.net Ongoing research continues to uncover new therapeutic opportunities for functionalized oxazoles.

Some of the most promising areas of investigation include:

Anticancer Agents : Many oxazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. nih.gov For example, some compounds have been shown to act as inhibitors of enzymes like VEGFR-2, which is involved in angiogenesis. nih.gov